1,1,2-Trimethyl-1H-benzo[E]indol-6-OL
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Overview
Description
1,1,2-Trimethyl-1H-benzo[E]indol-6-OL is a chemical compound with the molecular formula C15H15N. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline powder that appears yellow to brown in color and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL typically involves the reaction of indole derivatives with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-1H-benzo[E]indol-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1,1,2-Trimethyl-1H-benzo[E]indol-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole-based compounds and dyes.
Biology: Employed as a fluorescent probe for intracellular pH detection and cell marking.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and optical materials
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to cellular components and emits fluorescence upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. The compound’s interaction with biological molecules can also influence cellular signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trimethyl-1H-benzo[E]indole: A closely related compound with similar chemical properties and applications.
2,3,3-Trimethyl-4,5-benzo-3H-indole: Another indole derivative with comparable uses in research and industry.
1,1,2-Trimethyl-3-(4-sulfo-butyl)-1H-benzo[E]indolium betaine: A sulfonated derivative with enhanced solubility and unique applications .
Uniqueness
1,1,2-Trimethyl-1H-benzo[E]indol-6-OL stands out due to its specific structural features, such as the presence of a hydroxyl group at the 6-position, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence properties .
Properties
CAS No. |
195205-11-9 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1,1,2-trimethylbenzo[e]indol-6-ol |
InChI |
InChI=1S/C15H15NO/c1-9-15(2,3)14-11-5-4-6-13(17)10(11)7-8-12(14)16-9/h4-8,17H,1-3H3 |
InChI Key |
MXGPVULXWDMYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)O |
Origin of Product |
United States |
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